2-(4-cyano-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Physical and Chemical Properties Analysis
The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed various methods to synthesize novel heterocyclic compounds utilizing derivatives of 2-(4-cyano-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid. For example, the reaction of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chlorides has been shown to afford aminopyrazoles, which can further react to furnish pyrazolo[3,4-d]-1,2,3-triazin-4-one and pyrazolo[3,4-d]pyrimidin-4-one derivatives (Dawood, Farag, & Khedr, 2008). This pathway highlights the compound's utility in generating complex molecular architectures for further chemical and biological studies.
Catalysis and Reaction Mechanisms
The compound and its derivatives serve as valuable ligands in catalysis, demonstrating efficacy in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, using Cu(II)/pypzacac complexes as catalysts. Such catalytic processes are significant for the synthesis of nitriles and aldehydes, offering environmentally friendly alternatives to traditional methods (Xie et al., 2014).
Antimicrobial and Antimycobacterial Activities
Derivatives of this compound have been synthesized and evaluated for antimicrobial and antimycobacterial activities. These studies reveal that certain derivatives exhibit good antimicrobial activity against a range of bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Kumar et al., 2012).
Structural and Computational Studies
The compound's derivatives have been subjected to structural and computational analyses to understand their molecular conformations and properties better. Such studies are crucial for designing molecules with desired physical, chemical, or biological properties and for predicting their behavior in various environments (Shen et al., 2012).
Photophysical Properties and Material Science
The structural manipulation of this compound derivatives has been explored to study their effect on photophysical properties. Such research is pivotal in developing materials for electronic, photonic, and sensor applications, demonstrating the compound's relevance beyond medicinal chemistry (Jachak et al., 2021).
Mechanism of Action
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Properties
IUPAC Name |
2-(4-cyano-3-pyridin-2-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-15(7-10(16)17)14-11(8)9-3-1-2-4-13-9/h1-4,6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIQAFCOIILBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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